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molecular formula C11H18Cl2N2O2 B8801828 2-Methoxy-4-morpholinoaniline dihydrochloride CAS No. 761441-21-8

2-Methoxy-4-morpholinoaniline dihydrochloride

Cat. No. B8801828
M. Wt: 281.18 g/mol
InChI Key: STQMIAZPBHMUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893074B2

Procedure details

To a suspension of 2-(2,5-dichloro-pyrimidin-4-yl-amino)-N-methyl-benzamide (5.05 g, 17.0 mmol) in 90 mL of 2-methoxyethanol are added 2-methoxy-4-morpholinoaniline dihydrochloride (4.56 g, 16.2 mmol) and 17.0 mL of 1N ethanolic solution of hydrogen chloride (17.0 mmol). After the reaction mixture is stirred at 110° C. for 4 hours and cooled to room temperature, the mixture is neutralized with 1N aqueous NaOH solution and extracted with EtOAc (100 mL×3). The organic layer is washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The resulting black solid is washed with EtOH (90 mL), then purified with silica gel column chromatography (CH2Cl2 to CH2Cl2:AcOEt=1:2) to give 2-[5-chloro-2-(2-methoxy-4-morpholin-4-yl-phenylamino)-pyrimidin-4-ylamino]-N-methyl-benzamide as a pale yellow solid.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([NH:13][CH3:14])=[O:12])[C:5]([Cl:19])=[CH:4][N:3]=1.Cl.Cl.[CH3:22][O:23][C:24]1[CH:30]=[C:29]([N:31]2[CH2:36][CH2:35][O:34][CH2:33][CH2:32]2)[CH:28]=[CH:27][C:25]=1[NH2:26].Cl.[OH-].[Na+]>COCCO>[Cl:19][C:5]1[C:6]([NH:8][C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([NH:13][CH3:14])=[O:12])=[N:7][C:2]([NH:26][C:25]2[CH:27]=[CH:28][C:29]([N:31]3[CH2:32][CH2:33][O:34][CH2:35][CH2:36]3)=[CH:30][C:24]=2[O:23][CH3:22])=[N:3][CH:4]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=CC=C1)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
4.56 g
Type
reactant
Smiles
Cl.Cl.COC1=C(N)C=CC(=C1)N1CCOCC1
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17 mmol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture is stirred at 110° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting black solid is washed with EtOH (90 mL)
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography (CH2Cl2 to CH2Cl2:AcOEt=1:2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)NC1=C(C=C(C=C1)N1CCOCC1)OC)NC1=C(C(=O)NC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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